Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
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Overview
Description
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and biologically active compounds . The presence of the thiazole ring in this compound adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a derivative of piperidine . Piperidine derivatives are known to interact with a variety of targets, including the IKKb catalytic pocket . The IKKb (IκB kinase β) is a protein kinase that plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
The compound interacts with its target through hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially influencing cellular processes such as signal transduction .
Biochemical Pathways
They can influence various biochemical pathways, including those involved in cancer, inflammation, hypertension, and asthma .
Result of Action
Piperidine derivatives have been shown to exhibit a potent anticancer effect . They can bind to ctDNA via intercalation, which may disrupt the function of the DNA and lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with piperidine to form ethyl 2-(piperidin-4-yl)acetate, which is then cyclized with thiourea to form the thiazole ring . The final product is obtained as a hydrobromide salt through the addition of hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:
Comparison with Similar Compounds
Piperidine derivatives: These include compounds like piperidine itself, piperidinones, and substituted piperidines.
Thiazole derivatives: Compounds such as thiazole, benzothiazole, and substituted thiazoles.
Uniqueness: Ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to the combination of the piperidine and thiazole rings in its structure. This dual functionality provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in research and development .
Properties
IUPAC Name |
ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADOVSNWGBZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCNCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692756-87-9 |
Source
|
Record name | ethyl 2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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